REACTION_CXSMILES
|
CC1(C)C(C)(C)OC(OC2C=CC([N+]([O-])=O)=CC=2)=NS1(=O)=O.Cl.[NH2:24][C:25]12[CH2:32][CH2:31][CH:28]([CH2:29][CH2:30]1)[CH2:27][CH2:26]2>ClCCl.C(N(CC)C(C)C)(C)C>[NH2:24][C:25]12[CH2:32][CH2:31][CH:28]([CH2:29][CH2:30]1)[CH2:27][CH2:26]2 |f:1.2|
|
Name
|
5,5,6,6-tetramethyl-2-(4-nitrophenoxy)-5,6-dihydro-1,4,3-oxathiazine 4,4-dioxide
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
CC1(S(N=C(OC1(C)C)OC1=CC=C(C=C1)[N+](=O)[O-])(=O)=O)C
|
Name
|
|
Quantity
|
163 mg
|
Type
|
reactant
|
Smiles
|
Cl.NC12CCC(CC1)CC2
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.38 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Subsequently, the reaction solution was concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was purified in a purification laboratory by means of preparative HPLC
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
NC12CCC(CC1)CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 166 mg | |
YIELD: CALCULATEDPERCENTYIELD | 131.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |